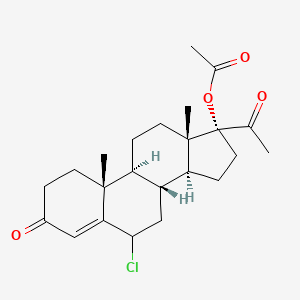
6-Chloro-17-acetoxyprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-17-acetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31ClO4 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Chloro-17-acetoxyprogesterone, and how can byproduct formation be minimized?
- Methodological Answer : Synthesis often involves chlorination of precursor steroids (e.g., 17α-hydroxyprogesterone) using agents like chlorine or N-chlorosuccinimide. Key steps include controlling reaction temperature (20–25°C) and monitoring pH to avoid over-chlorination. Byproducts such as oxetane derivatives (e.g., 3a in ) may form due to unintended cyclization; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry at C6 and C17, and high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) to assess purity. Cross-reference spectral data with the IUPAC systematic name (6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione acetate) and structural formula provided in regulatory documents .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Optimize mobile phases (e.g., methanol/ammonium acetate) and use deuterated internal standards (e.g., Medroxyprogesterone acetate-d3) to correct for matrix effects. Validate methods per FDA guidelines, including recovery rates (85–115%) and precision (CV <15%) .
Q. How does storage condition variability impact the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via HPLC. Conflicting SDS recommendations (e.g., refrigeration in vs. ambient storage in others) suggest validating conditions for specific batches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological profiles of this compound?
- Methodological Answer : Discrepancies (e.g., "non-hazardous" in vs. "suspected carcinogen" in ) may arise from purity differences or assay variability. Conduct in vitro mutagenicity assays (Ames test) and compare results against reference standards of known purity. Cross-validate findings using OECD Guidelines 471/473 to reconcile classifications .
Q. What experimental designs are optimal for studying in vivo vs. in vitro metabolic pathways of this compound?
- Methodological Answer : Use radiolabeled isotopes (³H/¹⁴C) to track metabolites in liver microsomes (in vitro) and rodent models (in vivo). Employ high-resolution MS to identify phase I/II metabolites. For human relevance, compare results with clinical analyte panels (e.g., serum progesterone, SHBG in ) .
Q. How can ecological toxicity data gaps for this compound be addressed methodologically?
- Methodological Answer : Prioritize in silico models (e.g., ECOSAR) to predict acute aquatic toxicity. Follow with algal growth inhibition tests (OECD 201) and Daphnia magna acute assays (OECD 202). Address lack of bioaccumulation data ( ) via log P measurements and bioconcentration factor (BCF) calculations .
Q. What strategies ensure stereochemical integrity during synthetic modification of this compound’s chiral centers?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy or X-ray crystallography. For synthetic intermediates, employ asymmetric catalysis (e.g., Sharpless epoxidation) to preserve stereochemistry .
Q. Methodological Notes
- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. Use statistical tools (e.g., ANOVA, t-tests) with significance thresholds (p < 0.05) justified per .
- Contradiction Management : Iteratively re-examine variables (e.g., reagent purity, storage) when reconciling conflicting results, as per qualitative research frameworks in .
Propriétés
Numéro CAS |
33125-90-5 |
|---|---|
Formule moléculaire |
C23H31ClO4 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20?,21-,22+,23+/m1/s1 |
Clé InChI |
DCVGANSDLNPXGO-AJHUYUOWSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Key on ui other cas no. |
33125-90-5 |
Pictogrammes |
Health Hazard; Environmental Hazard |
Synonymes |
6-chloro-17-acetoxyprogesterone hydromadinone acetate hydromadinone acetate, (6alpha)-isomer hydromadinone acetate, (6beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















